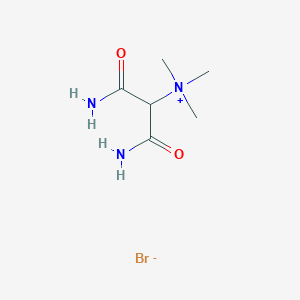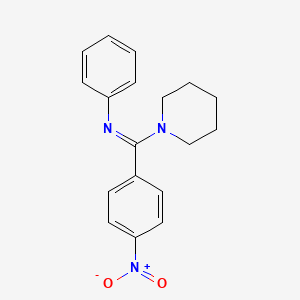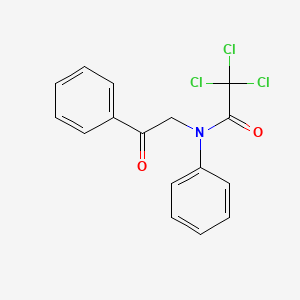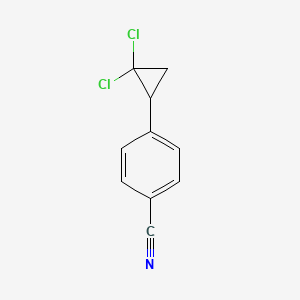
Benzonitrile, 4-(2,2-dichlorocyclopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- is an organic compound with the molecular formula C10H7Cl2N It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-dichlorocyclopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(2,2-dichlorocyclopropyl)- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 2,2-dichlorocyclopropane in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
Another method involves the direct chlorination of 4-cyanotoluene followed by cyclopropanation. This process requires the use of chlorine gas and a suitable catalyst to achieve the desired substitution and cyclopropanation.
Industrial Production Methods
On an industrial scale, the production of benzonitrile, 4-(2,2-dichlorocyclopropyl)- may involve the ammoxidation of 4-chlorotoluene followed by cyclopropanation. This method is advantageous due to its scalability and cost-effectiveness. The reaction conditions typically involve high temperatures and pressures, with the use of ammonia and oxygen as reactants.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(2,2-dichlorocyclopropyl)- involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. The 2,2-dichlorocyclopropyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, without the 2,2-dichlorocyclopropyl group.
4-Chlorobenzonitrile: A similar compound with a single chlorine atom at the 4-position.
2,4-Dichlorobenzonitrile: A compound with two chlorine atoms at the 2- and 4-positions.
Uniqueness
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
63028-04-6 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
4-(2,2-dichlorocyclopropyl)benzonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)5-9(10)8-3-1-7(6-13)2-4-8/h1-4,9H,5H2 |
InChI Key |
KZURTCKFWPZXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


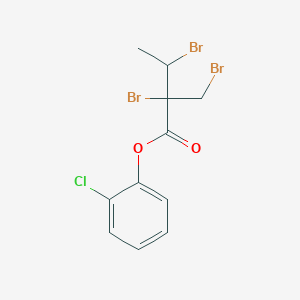
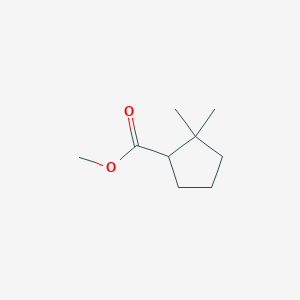
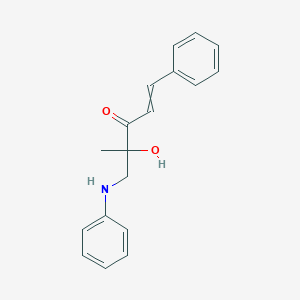
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)
![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
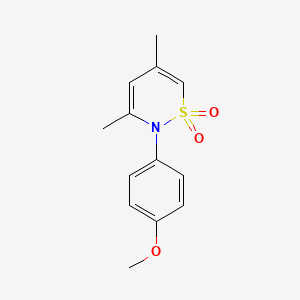
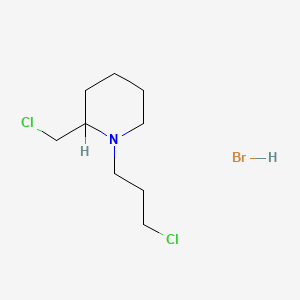
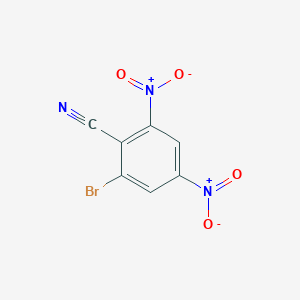

![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)
![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
